molecular formula C16H9Cl2NO2 B2937244 2-(((3,5-Dichlorophenyl)amino)methylene)indane-1,3-dione CAS No. 78872-37-4

2-(((3,5-Dichlorophenyl)amino)methylene)indane-1,3-dione

Cat. No.: B2937244
CAS No.: 78872-37-4
M. Wt: 318.15
InChI Key: RULJEAGMETWXJV-UHFFFAOYSA-N
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Description

2-(((3,5-Dichlorophenyl)amino)methylene)indane-1,3-dione is an organic compound with the molecular formula C16H9Cl2NO2 and a molecular weight of 318.15. It is a derivative of indane-1,3-dione, a versatile building block used in various applications ranging from biosensing to photopolymerization .

Preparation Methods

The synthesis of 2-(((3,5-Dichlorophenyl)amino)methylene)indane-1,3-dione typically involves the reaction of indane-1,3-dione with 3,5-dichloroaniline under specific conditions. One common method includes the use of acidic conditions, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4), to facilitate the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure higher yields and purity.

Chemical Reactions Analysis

2-(((3,5-Dichlorophenyl)amino)methylene)indane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert it into various reduced forms.

    Substitution: It can undergo substitution reactions where the chlorine atoms or other groups are replaced by different substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(((3,5-Dichlorophenyl)amino)methylene)indane-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing various organic compounds and materials.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

2-(((3,5-Dichlorophenyl)amino)methylene)indane-1,3-dione is similar to other indane-1,3-dione derivatives, such as indanone and its analogues. These compounds share a similar core structure but differ in their substituents and functional groups. For example, indanone is commonly associated with the design of biologically active compounds like Donepezil and Indinavir . The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Similar Compounds

  • Indanone
  • Indane-1,3-dione
  • 3,5-Dichloroaniline derivatives

These compounds share structural similarities but differ in their specific applications and properties .

Properties

IUPAC Name

2-[(3,5-dichlorophenyl)iminomethyl]-3-hydroxyinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NO2/c17-9-5-10(18)7-11(6-9)19-8-14-15(20)12-3-1-2-4-13(12)16(14)21/h1-8,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRCYOZVFSYSRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC(=CC(=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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